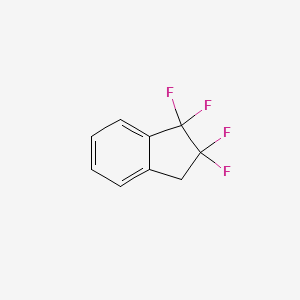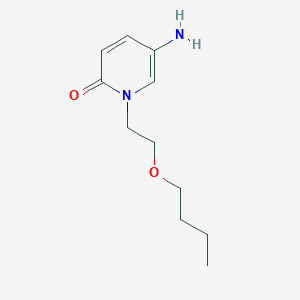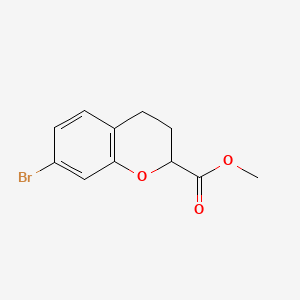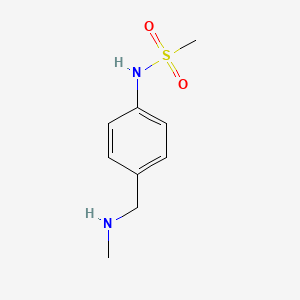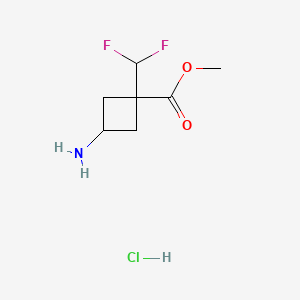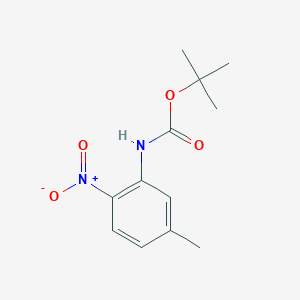![molecular formula C7H12BF4KO B13482566 Potassium trifluoro({[4-(fluoromethyl)oxan-4-yl]methyl})boranuide](/img/structure/B13482566.png)
Potassium trifluoro({[4-(fluoromethyl)oxan-4-yl]methyl})boranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro({[4-(fluoromethyl)oxan-4-yl]methyl})boranuide is a specialized organoboron compound known for its unique chemical properties. This compound is part of the potassium trifluoroborate family, which is widely recognized for its stability and versatility in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro({[4-(fluoromethyl)oxan-4-yl]methyl})boranuide typically involves the reaction of boronic acids or boronate esters with potassium fluoride in the presence of a suitable solvent. The reaction conditions often require an inert atmosphere to prevent oxidation and moisture-sensitive conditions to maintain the integrity of the trifluoroborate group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product. Advanced purification techniques, such as recrystallization and chromatography, are employed to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro({[4-(fluoromethyl)oxan-4-yl]methyl})boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the trifluoroborate group into other functional groups.
Substitution: The compound can participate in substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under mild conditions to prevent the degradation of the trifluoroborate group .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield boronic acids, while reduction reactions produce boranes .
Applications De Recherche Scientifique
Potassium trifluoro({[4-(fluoromethyl)oxan-4-yl]methyl})boranuide has a wide range of scientific research applications:
Biology: The compound is employed in the development of boron-containing drugs and bioactive molecules.
Medicine: It is investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: The compound is used in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of potassium trifluoro({[4-(fluoromethyl)oxan-4-yl]methyl})boranuide involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group acts as a versatile nucleophile, enabling the compound to form stable bonds with other molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium trifluoro[(oxan-4-ylidene)methyl]boranuide: Similar in structure but with different substituents on the oxane ring.
Potassium trifluoro(oxan-4-ylmethoxymethyl)boranuide: Another related compound with variations in the functional groups attached to the boron atom.
Uniqueness
Potassium trifluoro({[4-(fluoromethyl)oxan-4-yl]methyl})boranuide stands out due to its unique combination of the trifluoroborate group and the fluoromethyl-substituted oxane ring. This combination imparts distinct chemical properties, making it highly valuable in specialized applications .
Propriétés
Formule moléculaire |
C7H12BF4KO |
|---|---|
Poids moléculaire |
238.07 g/mol |
Nom IUPAC |
potassium;trifluoro-[[4-(fluoromethyl)oxan-4-yl]methyl]boranuide |
InChI |
InChI=1S/C7H12BF4O.K/c9-6-7(5-8(10,11)12)1-3-13-4-2-7;/h1-6H2;/q-1;+1 |
Clé InChI |
WBNBXFYPOUWFKI-UHFFFAOYSA-N |
SMILES canonique |
[B-](CC1(CCOCC1)CF)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


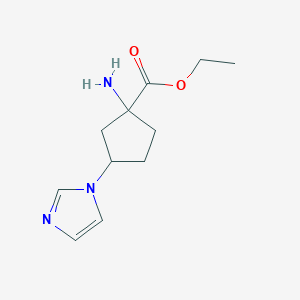
![2-methoxy-N-{3-[(1E)-2-(3-methylphenyl)diazen-1-yl]phenyl}benzamide](/img/structure/B13482499.png)
![2-{1-Azaspiro[3.3]heptan-3-yl}propan-2-ol](/img/structure/B13482501.png)
![Ethyl 1-(iodomethyl)-3-(3-nitrophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13482505.png)
![5-[3-(2-Aminophenyl)propylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13482507.png)
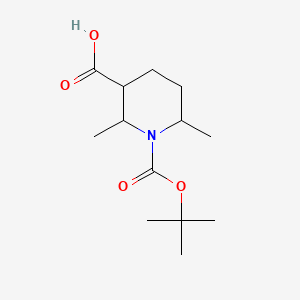
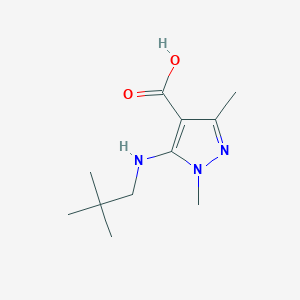
![1-Cyclobutyl-3-iodobicyclo[1.1.1]pentane](/img/structure/B13482527.png)
